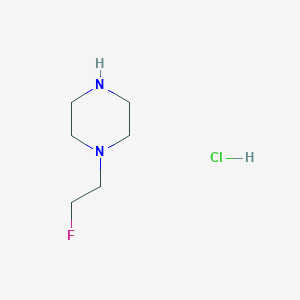

1-(2-Fluoroethyl)piperazine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-fluoroethyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FN2.ClH/c7-1-4-9-5-2-8-3-6-9;/h8H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRPLLDKPVAJTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCF.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624295 | |

| Record name | 1-(2-Fluoroethyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184042-60-2 | |

| Record name | Piperazine, 1-(2-fluoroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184042-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoroethyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Fluoroethyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Fluoroethyl)piperazine hydrochloride is a piperazine derivative of interest in medicinal chemistry and drug development. Its structural features, combining a piperazine ring with a fluoroethyl moiety, suggest its potential as a versatile building block for the synthesis of novel therapeutic agents. The piperazine scaffold is a common pharmacophore known to interact with various biological targets, while the introduction of fluorine can significantly modulate physicochemical properties such as metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the available chemical and physical properties of this compound, alongside general experimental protocols for its synthesis and characterization. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide supplements known information with data from closely related analogs and general principles of organic chemistry to provide a predictive and practical resource for researchers.

Chemical and Physical Properties

Quantitative data for this compound is not extensively documented. The following table summarizes its known properties and includes data for the related dihydrochloride salt for comparative purposes.

| Property | Value | Source/Notes |

| Chemical Name | This compound | - |

| Synonyms | - | - |

| CAS Number | 184042-60-2 | [1] |

| Molecular Formula | C₆H₁₄ClFN₂ | [2] |

| Molecular Weight | 168.64 g/mol | Inferred from formula |

| Appearance | Solid | [2] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available. Generally, piperazine hydrochlorides are soluble in water and lower alcohols, with limited solubility in non-polar organic solvents. | General chemical knowledge |

| pKa | Not available | - |

| Stability | Stable under standard laboratory conditions. Hydrochloride salts of piperazines are generally more stable than the free base.[3] | General chemical knowledge |

Synthesis

A general and widely utilized method for the preparation of monosubstituted piperazines involves the N-alkylation of piperazine. A significant challenge in this synthesis is controlling the degree of substitution to favor the desired mono-substituted product over the di-substituted byproduct. One common strategy to achieve this is the in situ formation of piperazine monohydrochloride, which effectively protects one of the nitrogen atoms.

Below is a generalized experimental workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a generalized protocol and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Piperazine

-

Concentrated Hydrochloric Acid (HCl)

-

1-Bromo-2-fluoroethane

-

Suitable solvent (e.g., isopropanol, ethanol)

-

Base for neutralization (e.g., sodium hydroxide)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Formation of Piperazine Monohydrochloride: Dissolve piperazine (1 equivalent) in a suitable alcohol solvent. Cool the solution in an ice bath and slowly add one equivalent of concentrated HCl with stirring.

-

N-Alkylation: To the resulting suspension of piperazine monohydrochloride, add 1-bromo-2-fluoroethane (1-1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., aqueous sodium hydroxide solution) until the pH is basic.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound would typically involve a combination of spectroscopic techniques.

Caption: General workflow for the analytical characterization of synthesized compounds.

Experimental Protocols: Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluoroethyl group and the piperazine ring protons. The protons on the carbon adjacent to the fluorine will appear as a triplet of triplets due to coupling with both the fluorine atom and the adjacent methylene protons. The piperazine protons will likely appear as multiplets in the aliphatic region. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the fluoroethyl group and the carbons of the piperazine ring. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

3.1.2. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in the positive ion mode is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₆H₁₃FN₂) at m/z 133.11. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Fragmentation patterns would likely involve the loss of the fluoroethyl group and cleavage of the piperazine ring.[4]

3.1.3. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be used to determine the purity of the compound. Detection is typically performed using a UV detector.

Biological Activity and Signaling Pathways

Specific biological activity or involvement in signaling pathways for this compound has not been reported in the available literature. However, the broader class of piperazine derivatives exhibits a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[5][6]

For instance, some fluorinated piperazine derivatives have been investigated as potential antiplasmodial agents, showing inhibitory activity against Plasmodium falciparum.[7] Other studies on 1-(2-fluorophenyl)piperazine derivatives have demonstrated their potential as inhibitors of BCL2, inducing apoptosis in cancer cell lines.[8][9] This suggests that these compounds may interfere with the intrinsic apoptotic pathway.

Below is a representative diagram of a simplified apoptosis signaling pathway that could potentially be modulated by such piperazine derivatives.

References

- 1. This compound | CAS 184042-60-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound [sobekbio.com]

- 3. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) IR Spectrum [chemicalbook.com]

- 5. 1-(2-Fluoroethyl)piperazine dihydrochloride | 1089279-64-0 [chemicalbook.com]

- 6. 1-(2-Fluoroethyl)piperazine dihydrochloride | CymitQuimica [cymitquimica.com]

- 7. Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(2-Fluoroethyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 1-(2-Fluoroethyl)piperazine hydrochloride, a valuable building block in medicinal chemistry. The document outlines two core methodologies: direct alkylation of piperazine and alkylation of a monoprotected piperazine intermediate. Detailed experimental protocols, quantitative data, and process visualizations are presented to assist researchers in the successful synthesis and characterization of this compound.

Introduction

1-(2-Fluoroethyl)piperazine and its hydrochloride salt are key intermediates in the synthesis of a variety of pharmacologically active molecules. The presence of the fluoroethyl group can significantly modulate the physicochemical and pharmacokinetic properties of a lead compound, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The piperazine moiety, a common pharmacophore, imparts aqueous solubility and provides a versatile scaffold for further chemical modification.[1]

The primary challenge in the synthesis of monosubstituted piperazines lies in controlling the selectivity of the N-alkylation to prevent the formation of the undesired 1,4-disubstituted byproduct. This guide explores robust strategies to achieve high yields of the desired mono-alkylated product.

Synthesis Pathways

Two principal pathways for the synthesis of 1-(2-Fluoroethyl)piperazine are detailed below.

Pathway 1: Direct Alkylation of Piperazine via Monohydrochloride Salt

This pathway involves the in situ formation of piperazine monohydrochloride, which effectively protects one of the nitrogen atoms, thereby directing the alkylation to the free secondary amine. This one-pot, one-step procedure is an efficient method for producing N-monoalkylated piperazines with good yields.[2]

Pathway 2: Alkylation of Monoprotected Piperazine

This two-step pathway offers a highly effective and clean method for ensuring mono-alkylation by utilizing a protecting group, such as tert-butoxycarbonyl (Boc), to temporarily block one of the piperazine nitrogens. The alkylation is directed specifically to the unprotected site, followed by deprotection to yield the desired product.

References

An In-depth Technical Guide to 1-(2-Fluoroethyl)piperazine Hydrochloride

CAS Number: 1089279-64-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Fluoroethyl)piperazine hydrochloride is a fluorinated derivative of piperazine that holds potential as a key building block in medicinal chemistry. The introduction of a fluoroethyl group to the piperazine scaffold can modulate physicochemical properties such as lipophilicity and metabolic stability, making it an attractive moiety for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the available chemical data, a generalized synthesis protocol, and potential applications in drug discovery for this compound (also referred to as 1-(2-Fluoroethyl)piperazine dihydrochloride). It is important to note that while this compound is commercially available, detailed experimental studies and biological activity data are limited in publicly accessible scientific literature.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers.

| Property | Value |

| CAS Number | 1089279-64-0 |

| Chemical Name | This compound |

| Synonyms | 1-(2-Fluoroethyl)piperazine dihydrochloride |

| Molecular Formula | C₆H₁₅Cl₂FN₂ |

| Molecular Weight | 205.10 g/mol |

| Appearance | White to off-white crystalline solid |

| SMILES | FCCN1CCNCC1.[H]Cl.[H]Cl |

Synthesis and Characterization

Generalized Experimental Protocol: N-Alkylation of Piperazine

A plausible method for the synthesis of 1-(2-Fluoroethyl)piperazine involves the nucleophilic substitution of a suitable fluoroethylating agent with piperazine. The resulting free base would then be converted to its hydrochloride salt.

Materials:

-

Piperazine (anhydrous)

-

1-Bromo-2-fluoroethane or 1-fluoro-2-iodoethane

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

An appropriate solvent (e.g., acetonitrile, DMF)

-

Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)

-

Anhydrous sodium sulfate

-

Solvents for extraction and purification (e.g., ethyl acetate, dichloromethane, hexanes)

Procedure:

-

N-Alkylation: To a solution of an excess of piperazine in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate. This is to ensure a monosubstituted product is favored and to neutralize the acid formed during the reaction.

-

Slowly add 1-bromo-2-fluoroethane to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Work-up and Extraction: Dissolve the residue in water and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to separate the desired product from unreacted piperazine and piperazine dihydrobromide.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(2-Fluoroethyl)piperazine free base.

-

Purification: The crude product can be purified using silica gel column chromatography.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of hydrochloric acid in a compatible solvent dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the presence of the fluoroethyl and piperazine protons and carbons, respectively. The characteristic splitting patterns due to fluorine-hydrogen coupling would be a key indicator of successful synthesis.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to determine the molecular weight of the compound, typically observing the [M+H]⁺ ion for the free base.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for C-H, N-H (from the protonated amine), C-N, and C-F bonds.

-

Elemental Analysis: To confirm the elemental composition of the synthesized salt.

Applications in Drug Discovery

While specific biological activities for this compound have not been reported in the literature, the piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry. The introduction of a fluoroethyl group can confer several advantageous properties:

-

Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, potentially increasing the half-life of a drug candidate.

-

Modulation of Basicity: The electronegative fluorine atom can reduce the pKa of the distal nitrogen atom of the piperazine ring, which can influence its binding to biological targets and affect its pharmacokinetic properties.

-

Enhanced Binding Interactions: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

Given these properties, this compound is a valuable building block for the synthesis of novel compounds targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. It can be incorporated into molecules to explore structure-activity relationships (SAR) and to optimize the pharmacokinetic profiles of lead compounds.

Visualizations

Generalized Synthetic Workflow

Caption: Generalized workflow for the synthesis and characterization.

Role in Drug Discovery

Caption: Role as a building block in the drug discovery process.

Safety Information

Based on available supplier safety data sheets, this compound is considered hazardous.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate with potential utility in the field of drug discovery. Its structure combines the versatile piperazine scaffold with a fluoroethyl group, which can impart desirable pharmacokinetic properties to new molecular entities. While detailed public data on its synthesis, characterization, and biological activity is currently scarce, this guide provides a foundational understanding for researchers interested in utilizing this compound in their synthetic and medicinal chemistry endeavors. Further research into the specific applications and biological effects of this compound and its derivatives is warranted.

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(2-Fluoroethyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of 1-(2-Fluoroethyl)piperazine hydrochloride (CAS No: 184042-60-2). It is intended to serve as a technical resource for professionals in research and drug development, offering available data, detailed experimental protocols for its characterization, and insights into its chemical behavior.

Core Physicochemical Properties

This compound is a piperazine derivative utilized as a building block in organic and medicinal chemistry. The presence of a fluoroethyl group can enhance metabolic stability and lipophilicity in derivative molecules, making it a valuable intermediate in the synthesis of novel compounds.[1] Its hydrochloride salt form generally improves stability and handling characteristics.[2]

Physical Data

Quantitative experimental data for this compound is limited in publicly accessible literature. The table below summarizes key identification parameters and physical properties, including data inferred from its dihydrochloride salt and structurally similar compounds.

| Property | Value | Source(s) |

| IUPAC Name | 1-(2-fluoroethyl)piperazine;hydrochloride | N/A |

| CAS Number | 184042-60-2 | [3][4][5] |

| Molecular Formula | C₆H₁₄ClFN₂ | [3][5] |

| Molecular Weight | 168.64 g/mol | [3][5] |

| Physical Form | Solid | [5] |

| Appearance | White to Off-White Solid | [6][7][8][9] |

| Melting Point | Data not available. Related fluorinated piperazine hydrochlorides melt in the range of 165-190 °C. | [7][10] |

| Solubility | Data not available. As a hydrochloride salt, it is expected to be soluble in protic solvents like water and alcohols, with limited solubility in nonpolar organic solvents. | [11] |

| Storage | Store at room temperature, in a tightly sealed container, protected from moisture. | [5][12] |

Chemical & Spectroscopic Data

The chemical properties are defined by the reactivity of the piperazine ring and the influence of the fluoroethyl substituent. Spectroscopic analysis is essential for confirming the structure and purity of the compound.

| Spectroscopic Data | Predicted/Expected Characteristics | Rationale/Reference |

| ¹H NMR | Expected signals for the fluoroethyl group (a triplet of doublets for -CH₂F and a triplet for -CH₂N-) and piperazine ring protons (broad multiplets). The N-H proton of the hydrochloride salt will appear as a broad singlet. | Based on spectra of related compounds like 1-(2-Fluorobenzyl)piperazine hydrochloride.[10] |

| ¹³C NMR | Distinct signals for the two carbons of the fluoroethyl group (one showing a large ¹JCF coupling constant) and the piperazine ring carbons. | Based on general principles and data from related structures.[10] |

| Mass Spectrometry (ESI-MS) | Expected protonated molecular ion [M+H]⁺ for the free base at m/z ≈ 133.11. Common fragments would result from the loss of the fluoroethyl group or cleavage of the piperazine ring. | Based on ESI-MS principles for similar hydrochloride salts and fragmentation patterns of piperazines.[13][14] |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (broad, ~2400-2800 cm⁻¹ for the amine salt), C-H stretching (~2850-3000 cm⁻¹), C-N stretching (~1000-1200 cm⁻¹), and a strong C-F stretching band (~1000-1100 cm⁻¹). | Based on characteristic IR frequencies for functional groups present and spectra of related compounds like piperazine dihydrochloride.[15][16] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and evaluation of this compound in a laboratory setting.

Synthesis and Characterization Workflows

The synthesis of monosubstituted piperazines can often be achieved through a one-pot procedure.[10] The subsequent characterization relies on a standard suite of analytical techniques to confirm the compound's identity and purity.

Caption: General Workflow for Synthesis and Purification.

Caption: Physicochemical Characterization Workflow.

Protocol for Synthesis

This protocol is a general method adapted from procedures for synthesizing monosubstituted piperazines.[10]

-

Reaction Setup: In a round-bottom flask, dissolve piperazine (1.0 eq) in a suitable solvent such as acetonitrile.

-

Addition of Reagents: Add a base (e.g., K₂CO₃, 1.5 eq) to the mixture. Slowly add 1-bromo-2-fluoroethane (1.0 eq) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or gentle heat (40-50 °C) for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: After completion, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude free base.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Salt Formation: Dissolve the purified 1-(2-fluoroethyl)piperazine free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

-

Precipitation: Slowly add a solution of hydrochloric acid in ethanol (e.g., 1.25 M) dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting white solid by vacuum filtration, wash with cold acetone or diethyl ether, and dry under vacuum to yield this compound.[11]

Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This is a standard method for determining equilibrium solubility.[11]

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, dichloromethane) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any particulate matter.

-

Analysis: Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines how to assess the stability of the compound under various stress conditions.[12]

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Neutralize the acid/base-stressed samples and analyze all samples using a stability-indicating HPLC method with a UV detector. The method should be capable of separating the parent compound from any degradation products.

-

Evaluation: Quantify the remaining parent compound at each time point to determine the degradation rate and identify the primary degradation pathways.

Safety and Handling

This compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. It is incompatible with strong oxidizing agents and strong bases.[12]

Conclusion

This compound is a key synthetic intermediate with properties that make it attractive for pharmaceutical development. While comprehensive public data on its physical properties is sparse, this guide consolidates available information and provides standardized protocols for its synthesis and characterization. The provided workflows and methodologies offer a foundational framework for researchers to handle, evaluate, and utilize this compound effectively in their scientific endeavors.

References

- 1. 1-(2,2-Difluoro-ethyl)-piperazine hydrochloride | 184042-64-6 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS 184042-60-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound [sobekbio.com]

- 5. This compound | 184042-60-2 [sigmaaldrich.com]

- 6. 1-(2-Fluoroethyl)piperazine dihydrochloride | CymitQuimica [cymitquimica.com]

- 7. labproinc.com [labproinc.com]

- 8. 1-(2-Fluoroethyl)piperazine dihydrochloride CAS#: 1089279-64-0 [m.chemicalbook.com]

- 9. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE | 1011-16-1 [amp.chemicalbook.com]

- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Piperazine dihydrochloride [webbook.nist.gov]

- 16. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) IR Spectrum [chemicalbook.com]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 1-(2-Fluoroethyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-(2-Fluoroethyl)piperazine hydrochloride is a synthetic compound belonging to the diverse class of piperazine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous biologically active molecules. The introduction of a fluoroethyl group is a strategic modification intended to enhance the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and target affinity. While direct and extensive research on the specific mechanism of action of this compound is limited, this technical guide consolidates available information on its structural analogs to propose a likely mechanism of action and to provide a framework for future research and development. Based on evidence from closely related compounds, a primary hypothesized mechanism of action is its activity as a sigma-1 (σ1) receptor agonist. Furthermore, the well-documented pharmacology of the piperazine moiety suggests potential interactions with various central nervous system (CNS) receptors, including serotonin and dopamine pathways.

Hypothesized Core Mechanism of Action: Sigma-1 Receptor Agonism

The most compelling evidence for a specific molecular target of the 1-(2-fluoroethyl)piperazine moiety comes from studies on a structurally related radioligand, [¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine, which has been developed for positron emission tomography (PET) imaging of sigma receptors.[1] This compound has been identified as a potent σ1 receptor agonist.[1] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it plays a crucial role in cellular signaling and survival.

Signaling Pathway for Hypothesized Sigma-1 Receptor Agonism:

Caption: Hypothesized signaling cascade following Sigma-1 receptor activation.

Upon binding of an agonist like this compound, the sigma-1 receptor is thought to dissociate from its binding partner, BiP (Binding immunoglobulin protein), and translocate to other cellular compartments where it can modulate the activity of various ion channels and signaling proteins, including the IP3 receptor, leading to enhanced calcium signaling and subsequent effects on neuronal survival and plasticity.[1]

Other Potential Mechanisms of Action

The piperazine scaffold is a well-established pharmacophore that interacts with a variety of CNS receptors. Therefore, it is plausible that this compound may also exhibit activity at other targets, which could contribute to a complex pharmacological profile.

-

Serotonin Receptors: Many piperazine derivatives are known to have high affinity for various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C. Activity at these receptors is associated with antidepressant, anxiolytic, and antipsychotic effects.

-

Dopamine Receptors: Interaction with dopamine D2, D3, and D4 receptors is another common feature of piperazine-containing compounds, which is often linked to antipsychotic and cognitive-enhancing properties.

-

Antihistaminic Activity: Some piperazine derivatives are potent histamine H1 and H3 receptor antagonists, suggesting potential applications in allergic conditions and as cognitive enhancers, respectively.

Quantitative Data from Structurally Related Compounds

| Compound Class | Target/Assay | Quantitative Data (IC₅₀/EC₅₀/Kᵢ) | Reference |

| Fluorinated Piperazine-Hydroxyethylamine Analogues | Plasmodium falciparum (Antiplasmodial) | IC₅₀: 0.09 µM - 0.28 µM | |

| Pyridazinones with (2-Fluorophenyl)piperazine | Monoamine Oxidase B (MAO-B) Inhibition | IC₅₀: 0.013 µM - 0.039 µM | |

| Sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives | BCL2 Inhibition (Antiproliferative) | IC₅₀: 16.98 µM - 17.33 µM |

Experimental Protocols

The following are generalized protocols for key experiments that would be essential for elucidating the precise mechanism of action of this compound.

Radioligand Binding Assays for Receptor Affinity

This method is used to determine the affinity of a compound for a specific receptor.

Workflow for Radioligand Binding Assay:

Caption: A streamlined workflow for determining receptor binding affinity.

-

Preparation of Receptor Source: Cell membranes expressing the target receptor (e.g., sigma-1, 5-HT1A) are prepared from cultured cells or tissue homogenates.

-

Incubation: The membranes are incubated in a buffer solution containing a known concentration of a specific radioligand (e.g., [³H]-(+)-pentazocine for sigma-1 receptors) and varying concentrations of the test compound (this compound).

-

Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays

These assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

-

Calcium Mobilization Assay: For Gq-coupled receptors (like some 5-HT2 subtypes) or for assessing the downstream effects of sigma-1 receptor modulation of IP3 receptors, changes in intracellular calcium levels can be measured using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) in live cells.

-

cAMP Assay: For Gs- or Gi-coupled receptors (like 5-HT1A), the production of cyclic AMP (cAMP) can be quantified using techniques such as ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).

-

Enzyme Inhibition Assays: For targets like MAO-B, the ability of the compound to inhibit the enzymatic activity can be measured using a specific substrate that produces a fluorescent or colorimetric signal upon conversion.

Cell Viability and Proliferation Assays

To assess potential anticancer or cytotoxic effects, the following assays are commonly employed:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cells are treated with the compound for a specified period, after which MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized and quantified by measuring the absorbance.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the available evidence strongly points towards a potential role as a sigma-1 receptor agonist. The well-established polypharmacology of the piperazine scaffold also suggests that this compound may interact with other CNS receptors, which could result in a complex and potentially beneficial therapeutic profile.

Future research should focus on a systematic in vitro pharmacological profiling of this compound across a broad panel of CNS receptors and enzymes to confirm its primary targets and selectivity. Subsequent in vivo studies in relevant animal models of neurological and psychiatric disorders will be essential to validate these findings and to explore the full therapeutic potential of this promising compound. The experimental protocols and hypothesized mechanisms outlined in this guide provide a robust framework for initiating such investigations.

References

Structure and activity relationship of fluoroethyl piperazine derivatives

An In-Depth Technical Guide on the Structure-Activity Relationship of Fluoroethyl Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into therapeutic candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. When combined with the privileged piperazine scaffold, the resulting fluoroethyl piperazine derivatives represent a versatile class of compounds with significant potential across various therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Structure-Activity Relationships

The biological activity of fluoroethyl piperazine derivatives is finely tuned by the interplay of several structural features: the position of the fluorine atom, the nature of the substituent on the second piperazine nitrogen, and the overall molecular conformation.

-

The Fluoroethyl Group: The 2-fluoroethyl group attached to a piperazine nitrogen is a key bioisostere for other small alkyl groups. Its primary role is often to modulate basicity (pKa) and lipophilicity, which in turn affects solubility, cell permeability, and off-target interactions. In the context of Positron Emission Tomography (PET), the ¹⁸F-fluoroethyl group serves as the imaging label, with its metabolic stability being crucial for clear imaging.[1][2]

-

Substitution on the Aromatic Ring: For derivatives with an arylpiperazine core, the position and electronic nature of substituents on the aromatic ring are critical determinants of receptor affinity and selectivity. For instance, in fluorinated benzylpiperazines targeting CNS receptors, para-fluorine substitution on the phenyl ring generally confers the highest affinity for the serotonin 5-HT2A receptor.[3] Moving the fluorine to the meta or ortho position often leads to a significant drop in activity.[3]

-

Piperazine Ring Conformation: The piperazine ring typically adopts a chair conformation. The nature and size of the substituents can influence the conformational equilibrium, which can impact how the molecule fits into a target binding pocket. This is a crucial factor for optimizing receptor affinity and selectivity.[4]

Therapeutic Applications and Associated SAR

Central Nervous System (CNS) Agents

Fluoroethyl piperazine derivatives are prominent in the development of antipsychotic and antidepressant medications, primarily acting as ligands for dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors.[5][6] The SAR for these compounds is focused on balancing affinities for these receptors to achieve a desired therapeutic effect while minimizing side effects.[7]

-

Antipsychotic Activity: Atypical antipsychotics often exhibit a combination of D₂ antagonism and 5-HT₂ₐ antagonism. The fluoroethylpiperazine moiety can be tailored to achieve this profile. For example, linking the fluoroethylpiperazine to different heterocyclic systems can greatly potentiate antipsychotic activity.[6][8] The goal is to optimize this receptor affinity profile to manage psychosis effectively while reducing the risk of extrapyramidal symptoms.[7][9]

-

Antidepressant Activity: For antidepressant applications, derivatives are often designed to inhibit the reuptake of serotonin (5-HT) and/or norepinephrine (NA). Quantitative SAR (QSAR) studies have shown that specific molecular descriptors, such as dipole moment and the highest occupied molecular orbital (HOMO) energy, can be correlated with the inhibition of 5-HT and NA reuptake, respectively.[10]

Table 1: Receptor Binding Affinities of Selected Piperazine Derivatives for CNS Targets

| Compound Class | Specific Derivative | Target Receptor | Activity Metric (Kᵢ in nM) |

| Fluorinated Benzylpiperazines | para-Fluoro Analog | Dopamine D₂ | High Affinity (Specific Kᵢ not provided) |

| Fluorinated Benzylpiperazines | para-Fluoro Analog | Serotonin 5-HT₂ₐ | Highest Affinity in Series |

| Fluorinated Benzylpiperazines | meta-Fluoro Analog | Serotonin 5-HT₂ₐ | Reduced Affinity |

| Fluorinated Benzylpiperazines | ortho-Fluoro Analog | Serotonin 5-HT₂ₐ | Reduced Affinity |

| Fused Tricyclic Piperazines | Compound 47 | Dopamine D₂ | High Affinity |

| Fused Tricyclic Piperazines | Compound 47 | Serotonin 5-HT₁ₐ | High Affinity |

| Fused Tricyclic Piperazines | Compound 47 | Serotonin 5-HT₂ₐ | High Affinity |

Source: Data compiled from multiple sources.[3][7]

Caption: A typical workflow for the design and optimization of novel therapeutic agents.

Caption: Dual receptor blockade mechanism for atypical antipsychotic activity.

Oncology Applications

In oncology, fluoroethyl piperazine derivatives are primarily explored as PET imaging agents for visualizing tumors and as potential anticancer therapeutics.

-

PET Imaging: The ¹⁸F radionuclide is a positron emitter ideal for PET imaging.[1] Derivatives like [¹⁸F]SFE ([¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine) have been developed to image sigma (σ) receptors, which are overexpressed in some tumors.[1] The key SAR considerations for PET radioligands are high affinity and selectivity for the target, favorable pharmacokinetics for rapid clearance from non-target tissues, and metabolic stability of the ¹⁸F-label.[1][11]

-

Anticancer Activity: Certain arylpiperazine derivatives have demonstrated the ability to induce cytotoxic effects in tumor cells by inhibiting critical signaling pathways, such as the PI3K/Akt pathway, which regulates cell proliferation and survival.[5] The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.[5]

Table 2: Activity of Fluoroethyl Piperazine Derivatives in Oncology

| Compound / Derivative | Application | Target | Activity Metric | Value |

| [¹⁸F]SFE | PET Imaging | Sigma-1 (σ₁) Receptor | Dissociation Constant (Kd) | 5 nM |

| [¹⁸F]MEL054 | PET Imaging | Melanin (Melanoma) | Radiochemical Yield | 34 ± 9% |

| [¹⁸F]MEL054 | PET Imaging | Melanin (Melanoma) | Specific Activity | 71–119 GBq/μmol |

| L-1-[¹⁸F]FETrp | PET Imaging | Amino Acid Transporters / IDO | Tumor Uptake (%ID/g) in PC-3 | 7.5 ± 0.6 |

| Arylpiperazines | Anticancer | Cancer Cell Lines | IC₅₀ / GI₅₀ | Varies by compound/cell line |

Source: Data compiled from multiple sources.[1][5][11][12]

Caption: General process for producing an ¹⁸F-labeled PET imaging agent.

Antimicrobial and Antiparasitic Agents

The versatile piperazine scaffold has also been modified with fluoroethyl groups to develop agents against bacteria, fungi, and parasites.

-

Antimalarial Activity: Fluorinated piperazine-hydroxyethylamine analogues have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria.[13] SAR studies in this area focus on optimizing the substituents to increase potency against both chloroquine-sensitive and resistant strains while maintaining a low cytotoxicity profile against human cell lines.[13]

Table 3: Antiplasmodial Activity of Fluorinated Piperazine-Hydroxyethylamine Analogues

| Compound | Target Strain | Activity Metric | Value (μM) | Cytotoxicity (HepG2) |

| 13g | P. falciparum 3D7 | IC₅₀ | 0.28 | >150 μM |

| 13g | P. falciparum Dd2 (Resistant) | IC₅₀ | 0.11 | >150 μM |

| 14g | P. falciparum 3D7 | IC₅₀ | 0.09 | >150 μM |

| 14g | P. falciparum Dd2 (Resistant) | IC₅₀ | 0.10 | >150 μM |

Source: Data from Upadhyay et al.[13]

Caption: Formation of the electrophilic aziridinium ion, a key reactive intermediate.

Experimental Protocols

Protocol 1: Receptor Binding Assay

This protocol is used to determine the affinity (Kᵢ) of a compound for a specific receptor.

-

Preparation: Cell membranes expressing the target receptor (e.g., D₂ or 5-HT₂ₐ) are prepared. A radioligand with known high affinity for the receptor is selected.

-

Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (fluoroethyl piperazine derivative).

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.[14]

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding) is determined using non-linear regression. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[5]

-

Cell Seeding: Cancer cells (e.g., HepG2, PC-3) are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Controls (solvent only, medium only) are included.[5]

-

Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) at 37°C.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 1-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[14]

-

Solubilization & Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured on a microplate reader (approx. 570 nm).[14]

-

Data Analysis: The percentage of cell viability is calculated relative to the solvent control, and the IC₅₀ value is determined using non-linear regression.[5]

Protocol 3: Radiosynthesis of [¹⁸F]Fluoroethyl Derivatives

This protocol outlines a typical nucleophilic substitution method for ¹⁸F-labeling.

-

[¹⁸F]Fluoride Activation: Aqueous [¹⁸F]fluoride from a cyclotron is trapped on an anion-exchange cartridge. It is then eluted into a reaction vessel with a solution of potassium carbonate and a phase transfer catalyst (e.g., Kryptofix 2.2.2). The solvent is removed by azeotropic distillation.

-

Labeling Reaction: The tosylate or mesylate precursor of the fluoroethyl piperazine derivative, dissolved in a suitable solvent like DMSO or acetonitrile, is added to the dried, activated [¹⁸F]fluoride.[2]

-

Heating: The reaction mixture is heated to a high temperature (e.g., 100-120°C) for a short period (e.g., 10-15 minutes) to facilitate the nucleophilic substitution.[2][12]

-

Purification: The crude reaction mixture is diluted and purified, typically using semi-preparative high-performance liquid chromatography (HPLC), to separate the desired [¹⁸F]-labeled product from unreacted fluoride and other impurities.[1][12]

-

Formulation: The collected HPLC fraction containing the pure product is reformulated into a physiologically compatible solution (e.g., sterile saline with a small amount of ethanol) for in vivo use.

Conclusion

The fluoroethyl piperazine scaffold is a remarkably fruitful starting point for the design of novel therapeutic and diagnostic agents. The structure-activity relationships are complex, with biological outcomes heavily dependent on the substitution patterns on both the piperazine and any associated aromatic rings. For CNS applications, a delicate balance of affinities for dopamine and serotonin receptors is paramount. In oncology, the focus shifts to high target-to-background ratios for PET imaging and specific pathway inhibition for therapeutic efficacy. As synthetic methodologies and screening techniques continue to advance, the exploration of the chemical space around this versatile core will undoubtedly yield next-generation compounds with improved potency, selectivity, and safety profiles.

References

- 1. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents | Bentham Science [eurekaselect.com]

- 7. Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Piperazinylalkyl heterocycles as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of L-1-[18F]Fluoroethyl-Tryptophan for PET Imaging of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Literature review on substituted piperazine compounds

An In-Depth Technical Guide to Substituted Piperazine Compounds: Synthesis, Therapeutic Applications, and Experimental Evaluation

Introduction

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and physicochemical properties make it a "privileged scaffold" in drug design. The two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of pharmacological and pharmacokinetic profiles.[3][4] These nitrogens can act as hydrogen bond acceptors or become protonated at physiological pH, which often enhances aqueous solubility and bioavailability.[3][5] Consequently, piperazine derivatives are found in a vast array of FDA-approved drugs for treating a wide spectrum of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[6][7][8] This technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of substituted piperazine compounds, complete with detailed experimental protocols and quantitative data for researchers in drug development.

Synthesis of Substituted Piperazine Compounds

The synthetic versatility of the piperazine core allows for extensive chemical modification.[1] The primary methods involve substitutions at the nitrogen atoms, though recent advances have enabled functionalization of the carbon atoms as well.[9][10]

1. N-Substituted Piperazines:

-

N-Alkylation: This is commonly achieved through nucleophilic substitution reactions where piperazine reacts with alkyl halides or sulfonates. Reductive amination is another key method for introducing alkyl groups.[11]

-

N-Arylation: The formation of N-aryl bonds is typically accomplished via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig (Palladium-catalyzed) and Ullmann-Goldberg (Copper-catalyzed) reactions. Aromatic nucleophilic substitution (SNAr) is also feasible, particularly with electron-deficient aromatic rings.[11]

2. C-H Functionalization:

While less common, direct functionalization of the carbon atoms on the piperazine ring has gained significant attention.[10] These advanced methods, often involving photoredox catalysis or the use of specialized reagents like SnAP (Stannyl Amine Protocol), allow for the introduction of aryl or alkyl groups at the α-position to a nitrogen atom, expanding the structural diversity of piperazine derivatives.[8][10]

References

- 1. researchgate.net [researchgate.net]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. scilit.com [scilit.com]

- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

1-(2-Fluoroethyl)piperazine hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-(2-Fluoroethyl)piperazine hydrochloride, a key intermediate in pharmaceutical research and development.

Core Compound Data

The fundamental molecular and physical data for this compound are summarized in the table below for quick reference.

| Property | Data |

| Chemical Name | This compound |

| Molecular Formula | C₆H₁₄ClFN₂ |

| Molecular Weight | 168.64 g/mol |

| CAS Number | 184042-60-2 |

| Canonical SMILES | C1CN(CCN1)CCF.Cl |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the N-alkylation of piperazine followed by the formation of the hydrochloride salt. A common challenge in the N-alkylation of piperazine is controlling the reaction to favor mono-substitution over di-substitution. One effective strategy is the in situ formation of piperazine monohydrochloride, which deactivates one of the nitrogen atoms, thus promoting mono-alkylation.

Step 1: N-Alkylation of Piperazine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (2 equivalents) in a suitable solvent such as methanol or acetonitrile.

-

Formation of Monohydrochloride: To the stirred solution, add piperazine dihydrochloride (1 equivalent). Gently heat the mixture until a clear solution is obtained. This step generates piperazine monohydrochloride in situ.

-

Alkylation: To the reaction mixture, add 1-fluoro-2-iodoethane or a similar fluoroethylating agent (1 equivalent) dropwise at room temperature.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material. The reaction may require heating to reflux for several hours to proceed to completion.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any precipitated piperazine dihydrochloride. The filtrate is then concentrated under reduced pressure to remove the solvent. The resulting residue is dissolved in water and the pH is adjusted to >9 with a base (e.g., 1M NaOH) to deprotonate the piperazine nitrogen.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-(2-fluoroethyl)piperazine free base.

Step 2: Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the crude 1-(2-fluoroethyl)piperazine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Acidification: While stirring, add a solution of hydrochloric acid in the same solvent (or in ethanol) dropwise until the solution becomes acidic (test with pH paper).

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by vacuum filtration.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at an appropriate wavelength.

-

Sample Preparation: The sample is dissolved in the mobile phase before injection.

-

Analysis: The retention time of the main peak is compared to a reference standard, and the purity is determined by the peak area percentage.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The hydrochloride salt is typically converted to the free base before analysis. This is achieved by dissolving the sample in a basic solution and extracting it with a volatile organic solvent. Derivatization may be necessary to improve volatility and peak shape.

-

GC Column: A non-polar or medium-polarity capillary column is commonly used.

-

Ionization: Electron Ionization (EI) is standard for generating a reproducible fragmentation pattern.

-

Analysis: The mass spectrum of the eluted peak is compared with known databases or analyzed for characteristic fragments to confirm the structure of the compound. The molecular ion peak should correspond to the molecular weight of the free base.

Visualized Workflows and Relationships

The following diagrams illustrate the conceptual workflows for the synthesis and identification of this compound.

Caption: Conceptual workflow for the synthesis and purification of this compound.

A Technical Guide to the Discovery and History of Fluorinated Piperazine Analogs in Drug Development

Introduction

The convergence of fluorine chemistry with the privileged piperazine scaffold has created a powerful and versatile platform in modern medicinal chemistry. Piperazine, a six-membered heterocycle with two opposing nitrogen atoms, is a common structural motif in numerous approved drugs due to its favorable physicochemical properties, including high aqueous solubility and the ability to modulate pharmacokinetics.[1][2] The strategic incorporation of fluorine, an element with unique properties such as high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds, allows for the fine-tuning of a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[3][4][5] This guide explores the discovery, history, and key applications of fluorinated piperazine analogs, providing an in-depth resource for researchers and professionals in drug development.

The introduction of fluorine can significantly alter the properties of a parent molecule. For instance, it can modulate the pKa of nearby functional groups, enhancing bioavailability, or block sites of metabolism, increasing a drug's half-life.[5][6] These modifications have been instrumental in advancing drug candidates into clinical development across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[6][7]

Synthesis and Characterization Workflow

The development of fluorinated piperazine analogs follows a structured workflow from initial synthesis to biological evaluation. This process typically involves multi-step chemical synthesis followed by rigorous characterization and a cascade of in vitro and in vivo assays to determine the compound's potential as a therapeutic agent.

Caption: General workflow for the synthesis and evaluation of fluorinated piperazine analogs.

Key Therapeutic Applications and Discoveries

Antimicrobial and Antiparasitic Agents

Fluorinated piperazine analogs have shown significant promise in combating infectious diseases. Their mechanisms often involve inhibiting essential pathogen-specific enzymes or pathways.

Antimalarials: Recent research has focused on novel fluorinated piperazine-hydroxyethylamine analogs as potent antiplasmodial candidates.[8][9] These compounds have demonstrated efficacy against both chloroquine-sensitive (Plasmodium falciparum 3D7) and chloroquine-resistant (PfDd2) strains.[8][9] Two notable compounds, 13g and 14g , exhibited low micromolar to nanomolar inhibitory activity.[8][9] Compound 14g also showed favorable preliminary pharmacokinetic properties, maintaining a presence in the body for over six hours, and demonstrated a reduction in parasitemia in a Plasmodium berghei mouse model.[8][9]

| Compound | Target/Strain | IC50 (μM) | Cytotoxicity (HepG2) | In Vivo Efficacy (30 mg/kg) |

| 13g | Pf3D7 | 0.28[8][9] | >150 μM[8][9] | 25% parasitemia reduction[8][9] |

| PfDd2 | 0.11[8][9] | |||

| 14g | Pf3D7 | 0.09[8][9] | >150 μM[8][9] | 50% parasitemia reduction[8][9] |

| PfDd2 | 0.10[8][9] |

Antibacterial Agents: The piperazine scaffold is a core component of fluoroquinolone antibiotics like Norfloxacin. Studies on the degradation products of Norfloxacin have provided insights into the distinct roles of the fluorine atom and the piperazine ring in its biological activity.[10][11] While degradation of the piperazine ring can alter the binding energy and area with its target, DNA gyrase A, the fluorine atom primarily affects the binding area.[11] Additionally, novel fluorinated s-triazinyl piperazines have been synthesized and tested against a panel of bacteria and fungi, with some showing noteworthy antimicrobial activity.[12]

Oncology

In oncology, fluorinated piperazines are integral to both therapeutic agents and diagnostic tools, particularly in Positron Emission Tomography (PET) imaging.

Fibroblast Activation Protein (FAP) Inhibitors for PET Imaging: Radiolabeled probes targeting Fibroblast Activation Protein (FAP), which is overexpressed in many tumor microenvironments, are emerging as powerful diagnostic agents.[13] Researchers have developed 18F-labeled piperazine-based FAP inhibitors for PET imaging.[13] One such compound, 4a , demonstrated low nanomolar inhibitory activity against FAP, high metabolic stability, and was successfully radiolabeled to produce the PET tracer [18F]4a.[13]

| Compound | Target | IC50 (nM) | logD7.4 | Metabolic Stability (Murine Liver Microsomes) |

| Fluoroethyltriazole 4a | FAP | 1.7[13] | 0.08[13] | 78% intact after 90 min[13] |

Kinase Inhibitors: The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling pathway often dysregulated in cancer. Alpelisib, a PI3K inhibitor approved for advanced breast cancer, features a fluorinated group that enhances metabolic stability and binding affinity to the PI3K target.[6] Similarly, Selumetinib, a MEK inhibitor targeting the Raf-MEK-ERK pathway, incorporates a 4-fluorobenzimidazole core.[6]

Caption: Inhibition of cancer signaling pathways by fluorinated piperazine-containing drugs.

Central Nervous System (CNS) Agents

The introduction of fluorine into arylpiperazine derivatives has been a successful strategy for enhancing affinity and selectivity for dopamine receptors, leading to the development of improved antipsychotic agents.[7] More recently, fluorinated cinnamylpiperazines have been investigated as potential ligands for monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases.[14] While the synthesized compounds showed low in vitro binding affinity for MAO-B, computational docking studies revealed that the arylpiperazine moiety occupies the substrate cavity, stabilized by interactions with key tyrosine residues.[14]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the discovery and validation of novel drug candidates.

Synthesis of Fluorinated Piperazine Analogs (General Example)

The synthesis of fluorinated piperazine derivatives often involves standard cross-coupling reactions. A common approach is the Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr).

-

Protocol: Buchwald-Hartwig Amination for N-Arylation

-

To an oven-dried flask, add the aryl halide (1.0 eq.), piperazine derivative (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous solvent (e.g., Toluene or Dioxane).

-

Heat the reaction mixture at the specified temperature (typically 80-110 °C) and monitor by TLC or LC-MS until completion.

-

Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through celite to remove inorganic salts and catalyst residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the desired fluorinated piperazine analog.

-

Characterize the final product using 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[14][15]

-

In Vitro Biological Evaluation

-

Protocol: IC50 Determination for Antiplasmodial Activity

-

Parasite Culture: Culture P. falciparum strains in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C under a gas mixture of 5% O2, 5% CO2, and 90% N2.

-

Assay Setup: Synchronize parasite cultures to the ring stage. Prepare serial dilutions of the test compounds in a 96-well plate.

-

Incubation: Add the parasitized erythrocytes to the wells to achieve a final hematocrit of 2% and parasitemia of 1%. Incubate the plates for 72 hours under the conditions described above.[8]

-

Quantification: After incubation, lyse the cells and quantify parasite growth using a fluorescent DNA-intercalating dye (e.g., SYBR Green I). Measure fluorescence with a microplate reader.

-

Data Analysis: Plot the percentage of parasite growth inhibition against the log of the compound concentration. Determine the IC50 value (the concentration at which 50% of parasite growth is inhibited) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[8]

-

-

Protocol: Cytotoxicity Assay (e.g., on HepG2 cells)

-

Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO2.

-

Assay Setup: Seed cells into a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Viability Measurement: Assess cell viability using a standard method such as the MTT or CCK-8 assay, which measures mitochondrial activity.[11] Read the absorbance on a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the CC50 value (the concentration that causes 50% cell death).

-

In Vivo Efficacy Study

-

Protocol: Mouse Model of Malaria (e.g., P. berghei)

-

Infection: Infect mice with P. berghei parasites via intraperitoneal (IP) injection.

-

Treatment: Once parasitemia is established, administer the test compound (e.g., 14g at 30 mg/kg) via IP injection for four consecutive days.[9]

-

Monitoring: Monitor parasitemia daily by collecting a tail blood smear, staining with Giemsa, and counting infected red blood cells under a microscope.[8]

-

Endpoint: Evaluate the efficacy of the compound by comparing the reduction in parasitemia load and the mean survival time of the treated group against an untreated control group.[9]

-

The strategic incorporation of fluorine into the piperazine scaffold has proven to be a highly effective approach in drug discovery, yielding compounds with enhanced potency, selectivity, and pharmacokinetic properties. From potent antimalarials and broad-spectrum antimicrobials to targeted cancer therapeutics and advanced diagnostic agents, fluorinated piperazine analogs are at the forefront of medicinal chemistry innovation. The continued development of novel synthetic methodologies, particularly for late-stage fluorination, will undoubtedly expand the chemical space and therapeutic potential of this remarkable class of molecules, paving the way for the next generation of medicines.

References

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorinated s-triazinyl piperazines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of 1-(2-Fluoroethyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(2-Fluoroethyl)piperazine hydrochloride. Due to the limited availability of public domain spectroscopic data for this specific compound, this document presents predicted data based on analogous structures and first principles, alongside detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, quality control, and analysis of this and related piperazine derivatives.

Introduction

This compound is a substituted piperazine derivative of interest in medicinal chemistry and drug development. The piperazine scaffold is a common feature in many biologically active compounds, and the introduction of a fluoroethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Accurate structural elucidation and purity assessment are critical for any research and development involving this compound, necessitating the use of modern spectroscopic techniques. This guide outlines the expected spectroscopic data and the methodologies for their acquisition.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~4.7 - 4.5 | dt | 2H | -CH₂-F (Fluorine adjacent) | The chemical shift is significantly downfield due to the electronegativity of the fluorine atom. The multiplicity will be a doublet of triplets due to coupling with adjacent protons and fluorine. |

| ~3.6 - 3.4 | t | 2H | -N-CH₂- (Fluoroethyl side) | Protons on the carbon adjacent to the nitrogen of the fluoroethyl group. |

| ~3.3 - 3.1 | m | 8H | Piperazine ring protons | The piperazine ring protons are expected to show complex multiplets due to coupling with each other. The hydrochloride salt form will influence their chemical shift. |

| ~10.0 - 12.0 | br s | 2H | N-H (hydrochloride) | The acidic protons of the piperazinium dihydrochloride are expected to be broad and downfield. The exact chemical shift is highly dependent on the solvent and concentration. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~82 - 79 | -CH₂-F (Fluorine adjacent) | The carbon atom directly bonded to fluorine will exhibit a large chemical shift and a strong ¹J(C-F) coupling. |

| ~58 - 55 | -N-CH₂- (Fluoroethyl side) | The carbon atom adjacent to the nitrogen of the fluoroethyl group. |

| ~52 - 48 | Piperazine ring carbons | The carbon atoms of the piperazine ring. Due to symmetry in the free base, these might be equivalent. In the hydrochloride salt, slight differences may be observed. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 2700 | Strong | N-H stretch (amine salt) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1600 - 1450 | Medium | N-H bend |

| 1150 - 1050 | Strong | C-F stretch |

| 1100 - 1000 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Ratio | Ion | Notes |